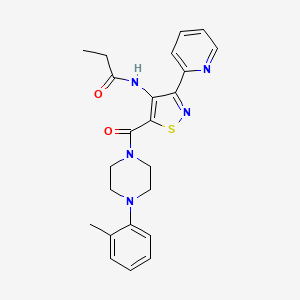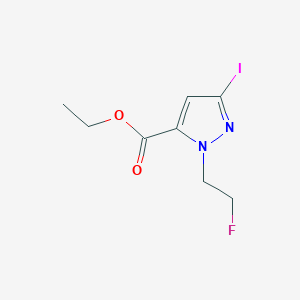![molecular formula C16H22N6O2 B2965411 7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-37-5](/img/structure/B2965411.png)
7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality 7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Potential
One study focused on a series of derivatives related to the specified chemical structure, demonstrating their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which are pivotal in the regulation of mood and anxiety disorders. These compounds, particularly those with a benzyl, allyl, or propynyl substituent in position 7 of purine-2,6-dione, displayed anxiolytic and antidepressant properties in vivo, indicating their potential as neuropharmacological agents (Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV, and Antimicrobial Activities
Another segment of research has illustrated the synthesis and evaluation of triazino and triazolo[4,3-e]purine derivatives, showcasing their in vitro anticancer, anti-HIV-1, and antimicrobial properties. Certain compounds among these derivatives exhibited significant activity against melanoma, lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity, underscoring their potential therapeutic applications (Ashour et al., 2012).
Synthetic and Structural Insights
Research on the synthesis and crystal structure of related triazine derivatives provides crucial insights into their chemical properties and potential for further modification. For instance, the synthesis of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione through the reaction with allyl bromide, and its detailed structural analysis via X-ray crystallography, contributes to the understanding of its reactivity and potential applications in material science and organic synthesis (Qing-min et al., 2004).
Catalysis and Green Chemistry
A novel approach to synthesizing pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst under microwave irradiation showcases the compound's utility in promoting efficient, eco-friendly synthesis methods. This research highlights the compound's role in facilitating the development of new materials and pharmaceuticals through sustainable chemistry practices (Rahmani et al., 2018).
Photoluminescence
The study of mononuclear complexes of tris(heptafluoro-dimethyl-octanedionato)Eu(iii) incorporating derivatives of the mentioned chemical structure demonstrated high quantum efficiency and pure-red emitting properties. Such findings indicate potential applications in the development of new materials for optical devices and sensors (Bhat & Iftikhar, 2019).
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-20-14(23)12-13(19(5)16(20)24)17-15-21(12)9-11(4)18-22(15)10(2)3/h6-7,10H,8-9H2,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROINIGGVIPKOC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C(C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3C(C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805383 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)


![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2965334.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)


![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)


![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)
